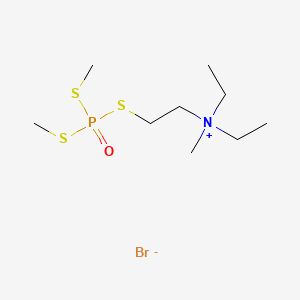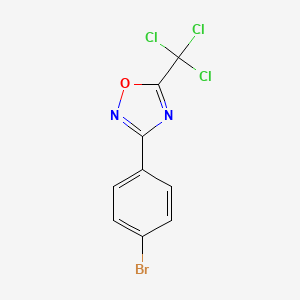
Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate is a chemical compound with the molecular formula C9-H23-N-O-P-S3.Br and a molecular weight of 368.39 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate involves several steps. The synthetic routes typically include the reaction of diethyl(2-mercaptoethyl)methylammonium bromide with S,S-dimethyl phosphorotrithioate under controlled conditions. The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.
Analyse Chemischer Reaktionen
Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the production of various chemical products .
Wirkmechanismus
The mechanism of action of Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Diethyl(2-mercaptoethyl)methylammonium bromide S-ester with S,S-dimethyl phosphorotrithioate can be compared with other similar compounds, such as diethyl(2-(diphenylacetoxy)-ethyl)methylammonium bromide . While these compounds share some structural similarities, they may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical behavior.
Eigenschaften
| 4936-67-8 | |
Molekularformel |
C9H23BrNOPS3 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-bis(methylsulfanyl)phosphorylsulfanylethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C9H23NOPS3.BrH/c1-6-10(3,7-2)8-9-15-12(11,13-4)14-5;/h6-9H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YQDPRZDBJACJKK-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCSP(=O)(SC)SC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)

![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
